molecular formula C20H18N4O5S2 B2938013 N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide CAS No. 476642-40-7

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide

Cat. No. B2938013
CAS RN: 476642-40-7
M. Wt: 458.51
InChI Key: GULDWMLWBATKOE-UHFFFAOYSA-N
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Description

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide is a useful research compound. Its molecular formula is C20H18N4O5S2 and its molecular weight is 458.51. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds similar to the one you mentioned have been studied for their anticancer properties. For instance, new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and evaluated for their anticancer activity. These compounds showed promising results against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell line, highlighting their potential as anticancer agents (Evren et al., 2019). Additionally, another study reported on 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings, demonstrating considerable anticancer activity against various cancer cell lines, further supporting the potential of such compounds in cancer treatment (Yurttaş et al., 2015).

Antimicrobial Activity

The antimicrobial properties of thiazole and furan derivatives are also well-documented. A study on thiazolidin-4-one derivatives, for instance, found that these compounds exhibited potent antimicrobial activity against a range of bacterial and fungal pathogens, highlighting their potential in addressing antibiotic resistance (Baviskar et al., 2013).

Material Science Applications

In the realm of material science, thiazole-based compounds have been used to synthesize conducting polymers with notable optoelectronic properties. One study reported the synthesis of thiazole-containing monomers and their polymerization, resulting in materials with promising optical band gaps and satisfactory switching times, suitable for electronic and photonic applications (Camurlu & Guven, 2015).

Mechanism of Action

Target of Action

It’s known that thiazole derivatives have been found to exhibit diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with various biological targets due to their ability to form complexes with a broad range of metals . This is due to the chelate effect, which allows these molecules to bind tightly to metal ions .

Biochemical Pathways

Thiazole derivatives are known to impact a wide range of biological processes due to their diverse biological activities . For instance, they can affect the synthesis of neurotransmitters such as acetylcholine, which is crucial for the normal functioning of the nervous system .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Given the diverse biological activities of thiazole derivatives, it can be inferred that this compound may have a wide range of effects at the molecular and cellular level .

Action Environment

The synthesis of this compound involves the reaction of 2-acetylpyridine and 5-methylfurfural in ethanol . This suggests that the compound’s synthesis, and potentially its action, could be influenced by factors such as temperature and the presence of other chemicals .

properties

IUPAC Name

N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-2-[2-[[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]amino]-2-oxoethoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O5S2/c1-11-3-5-15(28-11)13-9-30-19(21-13)23-17(25)7-27-8-18(26)24-20-22-14(10-31-20)16-6-4-12(2)29-16/h3-6,9-10H,7-8H2,1-2H3,(H,21,23,25)(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GULDWMLWBATKOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=CSC(=N2)NC(=O)COCC(=O)NC3=NC(=CS3)C4=CC=C(O4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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